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An Overview and Comparison of Prostaglandin E2 Receptor 4 (EP4) Antagonists in Clinical

Trials

The Prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that plays a

significant role in various physiological and pathological processes, including inflammation,

pain, and cancer progression.[1][2][3] PGE2, often upregulated in tumor microenvironments,

can promote tumor growth and suppress anti-tumor immunity.[4][5] Consequently, the

development of selective EP4 antagonists has emerged as a promising therapeutic strategy,

particularly in immuno-oncology and for inflammatory diseases.[2][3][6] This guide compares

several EP4 antagonists that have entered clinical development, summarizing their trial data,

experimental protocols, and mechanisms of action.

The EP4 Receptor Signaling Pathway
The EP4 receptor is one of four subtypes for PGE2.[1] Its activation primarily couples to a

stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in

intracellular cyclic AMP (cAMP).[7][8] This in turn activates downstream effectors like Protein

Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[1][9] Emerging evidence

suggests that EP4 signaling can also be coupled to other pathways, including G(i)α and

phosphatidylinositol 3-kinase (PI3K), highlighting its functional diversity.[1][8] By blocking PGE2

from binding, EP4 antagonists aim to inhibit these downstream signaling cascades that

contribute to inflammation and tumor progression.[2]
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Caption: Simplified EP4 receptor signaling pathways.
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Comparative Analysis of EP4 Antagonists in Clinical
Trials
Several selective EP4 antagonists have been evaluated in clinical trials for various indications,

primarily in oncology and pain management. The following tables summarize the publicly

available data for prominent candidates.

Immuno-Oncology Trials
EP4 antagonists are particularly promising in cancer therapy due to their potential to reverse

PGE2-mediated immunosuppression within the tumor microenvironment, thereby enhancing

the efficacy of immune checkpoint inhibitors (ICIs).[4][5]
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Drug Name
Sponsor /

Developer
Indication(s) Phase

Dosage /

Regimen

Key

Outcomes /

Findings

ONO-4578

Ono

Pharmaceutic

al / Bristol

Myers Squibb

HER2-

negative

Gastric or

Gastroesoph

ageal

Junction

Cancer

Phase 2

(NCT062563

28)

40 mg ONO-

4578 daily +

nivolumab

(360 mg q3w)

+

chemotherap

y.[10][11]

Statistically

significant

prolongation

of

progression-

free survival

(PFS)

compared to

placebo +

nivolumab +

chemo. No

new safety

concerns

were

identified.[10]

[11][12]

ONO-4578

Ono

Pharmaceutic

al

Advanced or

Metastatic

Solid Tumors

Phase 1

(NCT031550

61)

Monotherapy

(30-100 mg

daily);

Combination

(2-60 mg

daily) with

nivolumab

(240 mg

q2w).[13]

MTD was not

reached. One

partial

response in a

small-cell

lung cancer

patient (40

mg combo).

Recommend

ed Phase 2

Dose: 40 mg

daily with

nivolumab.

[13]
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E7046 Eisai
Advanced

Solid Tumors

Phase 1

(NCT025402

91)

125, 250,

500, and 750

mg once

daily.[14]

MTD not

reached. Best

response was

stable

disease in

23% of

patients

(7/30), with 5

of those

lasting ≥18

weeks.

Recommend

ed for further

development

at 250 and

500 mg

doses in

combination

therapies.[14]

Vorbipiprant

(CR6086)

Rottapharm

Biotech

Metastatic

Gastrointestin

al Non-

Colorectal

Cancers

Phase 1/2

(NCT052053

30)

90 mg twice

daily +

balstilimab

(anti-PD-1).

[15]

Well tolerated

with no

treatment-

related

serious or

grade >3

adverse

events.

Showed

signs of

activity,

including

partial

responses in

gastric and

pancreatic

cancer

patients.[15]
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Grapiprant

(ARY-007)

Arrys

Therapeutics

/ Ikena

Oncology

Microsatellite

Stable

Colorectal

Cancer; PD-

1/L1

Refractory

NSCLC

Phase 1/2

In

combination

with

pembrolizum

ab.[16]

Clinical trial

data from

these specific

oncology

studies is not

detailed in

the provided

search

results.

Pain and Inflammation Trials
The role of PGE2 in mediating pain and inflammation makes the EP4 receptor an attractive

target for non-steroidal anti-inflammatory drug (NSAID) alternatives.[16][17]
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Drug Name Alias Indication(s) Phase
Dosage /

Regimen

Key

Outcomes /

Findings

Grapiprant CJ-023,423
Osteoarthritis

(OA)
Phase 2

Once or twice

daily.[18]

Found to be

effective in

relieving OA

symptoms

over a 4-

week period.

Efficacy of

100 mg daily

was

estimated to

be equivalent

to naproxen

500 mg twice

daily.[18]

Grapiprant CJ-023,423

Stomach

Ulcer

Incidence vs.

NSAID

Phase 1

(NCT003920

80)

Not specified.

Completed

Phase 1 trials

for

Osteoarthritis

treatment.[19]

This specific

study

compared its

effect on

stomach

ulcers against

naproxen.[19]

Experimental Protocols and Methodologies
A summary of the methodologies used in the key clinical trials cited above provides context for

the presented data.
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ONO-4578-08 (Phase 2, Gastric Cancer): This was a multicenter, randomized trial in Japan,

South Korea, and Taiwan.[10][11] It enrolled 210 chemotherapy-naïve patients with HER2-

negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer.

[11] The experimental arm received 40 mg of ONO-4578 once daily, 360 mg of nivolumab

every 3 weeks, and standard chemotherapy (S-1 + oxaliplatin or capecitabine + oxaliplatin).

[10][11] The control arm received a placebo in place of ONO-4578.[10] The primary endpoint

was Progression-Free Survival (PFS).[10][11] Secondary endpoints included overall survival

(OS), objective response rate (ORR), and duration of response (DOR).[11]

E7046 First-in-Human (Phase 1, Solid Tumors): This study enrolled 30 patients with

advanced tumors associated with high levels of myeloid infiltrates.[14] E7046 was

administered orally once daily in escalating dose cohorts (125, 250, 500, 750 mg).[14] The

primary objectives were to assess safety, tolerability, and determine the maximum tolerated

dose (MTD).[14] Tumor assessments were performed every 6 weeks, and paired tumor

biopsies were collected to characterize pharmacodynamics.[14]

Grapiprant (Phase 2, Osteoarthritis): This trial tested the analgesic effect of grapiprant in

humans with osteoarthritis over a 4-week treatment period.[18] While specific

inclusion/exclusion criteria are not detailed, the study compared different dosing regimens

(once or twice daily) and found that 100 mg daily was comparable in efficacy to 500 mg of

naproxen twice daily for symptom relief.[18]

Clinical Development Landscape
The clinical development of EP4 antagonists is diverse, with a primary focus on leveraging their

immunomodulatory effects in oncology and their anti-inflammatory properties for pain

management.
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Caption: Therapeutic areas for EP4 antagonist clinical trials.

Conclusion
EP4 antagonists represent a targeted therapeutic approach with significant potential across

multiple diseases.[2][3] In oncology, drugs like ONO-4578 are showing promise by enhancing

the efficacy of checkpoint inhibitors in difficult-to-treat cancers.[10][11] In parallel, the clinical

validation of grapiprant for osteoarthritis pain highlights the utility of this class as a potential

alternative to traditional NSAIDs.[18] As more data from ongoing and future clinical trials

become available, the therapeutic landscape for this promising class of drugs will be further

defined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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